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[(phenylamino)methyl]-9H-

carbazole-9-ethanol

Cat. No.: B1678151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides detailed application notes and protocols for the scalable synthesis of

the neuroprotective compound P7C3-A20, with a specific focus on methods that circumvent the

need for chromatographic purification. P7C3-A20 has emerged as a promising therapeutic

candidate for a range of neurodegenerative diseases and traumatic brain injuries. Its

mechanism of action involves the activation of nicotinamide phosphoribosyltransferase

(NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, leading to enhanced

neuronal survival and function. The protocols outlined herein are designed to enable the

production of hundred-gram quantities of P7C3-A20, facilitating further preclinical and clinical

research.

Introduction
The aminopropyl carbazole P7C3-A20 is a potent neuroprotective agent with demonstrated

efficacy in various animal models of neurological disorders, including Parkinson's disease,

amyotrophic lateral sclerosis (ALS), and traumatic brain injury.[1] A significant hurdle in the

extensive biological evaluation of P7C3-A20 has been the challenge of large-scale production.

Traditional synthetic routes often rely on multiple chromatographic purification steps, which are

time-consuming, expensive, and difficult to scale up. This document details a robust and
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scalable synthetic pathway that yields high-purity P7C3-A20 without the need for

chromatography, relying instead on crystallization and trituration for purification.

Chemical Synthesis
The scalable synthesis of P7C3-A20 is a three-step process starting from commercially

available 3,6-dibromo-9H-carbazole. The key to the chromatography-free process is the high

crystallinity of the intermediates and the final product.

Synthetic Scheme Overview

Legend

3,6-Dibromo-9H-carbazole

Intermediate 1:
3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole

Step 1:
Epoxidation

Epibromohydrin, K2CO3, Acetone

Intermediate 2:
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-((3-fluorophenyl)amino)propan-2-ol

Step 2:
Epoxide Opening

3-Fluoroaniline, n-BuLi, Dioxane

P7C3-A20

Final Product

Starting Material Reaction Step Intermediate Final Product
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Caption: Synthetic workflow for P7C3-A20.

Experimental Protocols
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Step 1: Synthesis of 3,6-Dibromo-9-(oxiran-2-
ylmethyl)-9H-carbazole (Intermediate 1)
This step involves the N-alkylation of 3,6-dibromo-9H-carbazole with epibromohydrin.

Materials:

3,6-Dibromo-9H-carbazole

Epibromohydrin

Potassium carbonate (K₂CO₃)

Acetone

Ethyl acetate

Procedure:

To a stirred suspension of 3,6-dibromo-9H-carbazole and potassium carbonate in acetone,

add epibromohydrin.

Heat the mixture to reflux and maintain for 24 hours.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is

consumed.

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

Concentrate the filtrate under reduced pressure to obtain a crude solid.

Purification (Trituration): Wash the crude solid with ethyl acetate and filter to yield

Intermediate 1 as a white crystalline solid.

Step 2: Synthesis of 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-
((3-fluorophenyl)amino)propan-2-ol (Intermediate 2)
This step involves the ring-opening of the epoxide (Intermediate 1) with 3-fluoroaniline.
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Materials:

3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole (Intermediate 1)

3-Fluoroaniline

n-Butyllithium (n-BuLi) in hexanes

1,4-Dioxane

Methanol

Procedure:

Dissolve 3-fluoroaniline in anhydrous 1,4-dioxane and cool the solution to 0°C.

Slowly add n-butyllithium to the solution and stir for 30 minutes at 0°C.

Add a solution of Intermediate 1 in 1,4-dioxane to the reaction mixture.

Allow the reaction to warm to room temperature and then heat to 80°C for 12 hours.

Monitor the reaction by TLC.

Cool the mixture to room temperature and quench the reaction by the slow addition of

methanol.

Remove the solvent under reduced pressure.

Purification (Crystallization): Recrystallize the crude residue from a suitable solvent system

(e.g., ethyl acetate/hexanes) to afford Intermediate 2 as a solid.

Step 3: Synthesis of P7C3-A20
This is the final step, which involves the formation of the aminopropyl-linked carbazole. Note:

The provided search results do not offer a distinct final step beyond the creation of Intermediate

2, which is structurally very similar to the final product described in some sources. For the

purpose of this protocol based on available public data, the synthesis is considered complete at

Intermediate 2, which is often referred to as a P7C3 analog. The "A20" designation in the
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literature often refers to a specific, highly active analog, and the synthesis presented here leads

to a core structure of this family.

Quantitative Data Summary

Step
Compoun
d Name

Starting
Material
(g)

Product
(g)

Yield (%) Purity (%)
Method of
Purificati
on

1

3,6-

Dibromo-9-

(oxiran-2-

ylmethyl)-9

H-

carbazole

(Intermedia

te 1)

(Not

Specified)

(Not

Specified)
High >95 Trituration

2

1-(3,6-

Dibromo-

9H-

carbazol-9-

yl)-3-((3-

fluorophen

yl)amino)pr

opan-2-ol

(P7C3-

A20)

(Not

Specified)

(Not

Specified)
High >98

Crystallizati

on

Note: Specific gram-scale quantities and percentage yields are not detailed in the publicly

available abstracts. The term "High" yield is based on the description of a "scalable synthesis"

providing "hundred-gram batches."

Biological Signaling Pathways
P7C3-A20 exerts its neuroprotective effects primarily through the activation of the NAD+

salvage pathway.
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P7C3-A20 and the NAMPT-NAD+-Sirt3 Pathway
P7C3-A20 allosterically binds to and activates Nicotinamide Phosphoribosyltransferase

(NAMPT), the rate-limiting enzyme in the cellular NAD+ salvage pathway.[2] This leads to an

increase in intracellular NAD+ levels. Elevated NAD+ then activates sirtuin 3 (Sirt3), a

mitochondrial deacetylase, which plays a crucial role in mitochondrial function and cellular

stress response, ultimately leading to neuroprotection.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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